molecular formula C20H18N8O6 B11480472 ethyl 1-methyl-5-[3-(4-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}phenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazole-3-carboxylate

ethyl 1-methyl-5-[3-(4-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}phenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazole-3-carboxylate

Cat. No.: B11480472
M. Wt: 466.4 g/mol
InChI Key: ROPFRDRGQJOBPB-UHFFFAOYSA-N
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Description

ETHYL 1-METHYL-5-(3-{4-[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]PHENYL}-1,2,4-OXADIAZOL-5-YL)-1H-PYRAZOLE-3-CARBOXYLATE is a complex organic compound featuring multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-METHYL-5-(3-{4-[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]PHENYL}-1,2,4-OXADIAZOL-5-YL)-1H-PYRAZOLE-3-CARBOXYLATE involves multiple steps, typically starting with the preparation of the pyrazole and oxadiazole intermediates. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired heterocyclic structures .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated synthesis platforms, and environmentally friendly solvents and reagents .

Chemical Reactions Analysis

Types of Reactions

ETHYL 1-METHYL-5-(3-{4-[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]PHENYL}-1,2,4-OXADIAZOL-5-YL)-1H-PYRAZOLE-3-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and reducing agents (e.g., hydrogen gas with a palladium catalyst). Reaction conditions often involve elevated temperatures and pressures to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the heterocyclic rings .

Scientific Research Applications

ETHYL 1-METHYL-5-(3-{4-[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]PHENYL}-1,2,4-OXADIAZOL-5-YL)-1H-PYRAZOLE-3-CARBOXYLATE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ETHYL 1-METHYL-5-(3-{4-[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]PHENYL}-1,2,4-OXADIAZOL-5-YL)-1H-PYRAZOLE-3-CARBOXYLATE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The heterocyclic rings can also interact with various enzymes and receptors, modulating their activity .

Properties

Molecular Formula

C20H18N8O6

Molecular Weight

466.4 g/mol

IUPAC Name

ethyl 1-methyl-5-[3-[4-[[2-(4-nitropyrazol-1-yl)acetyl]amino]phenyl]-1,2,4-oxadiazol-5-yl]pyrazole-3-carboxylate

InChI

InChI=1S/C20H18N8O6/c1-3-33-20(30)15-8-16(26(2)24-15)19-23-18(25-34-19)12-4-6-13(7-5-12)22-17(29)11-27-10-14(9-21-27)28(31)32/h4-10H,3,11H2,1-2H3,(H,22,29)

InChI Key

ROPFRDRGQJOBPB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)NC(=O)CN4C=C(C=N4)[N+](=O)[O-])C

Origin of Product

United States

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